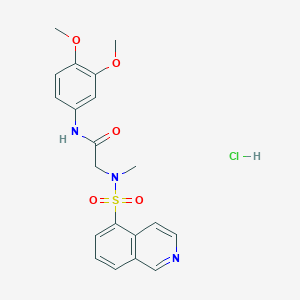
N-(3,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3O5S and its molecular weight is 451.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-Dimethoxyphenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
- Molecular Formula : C20H22ClN3O5S
- Molecular Weight : 451.9 g/mol
- CAS Number : 1216852-52-6
The compound exhibits biological activity primarily through its interactions with various biological targets. It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. AChE inhibitors are crucial for increasing acetylcholine levels in the brain, thereby improving cognitive functions.
Biological Activity Overview
-
Acetylcholinesterase Inhibition :
- The compound has shown promising results as an AChE inhibitor. In vitro studies indicated that it could effectively reduce AChE activity, leading to increased acetylcholine levels.
- IC50 Values : Specific IC50 values for this compound are not widely reported; however, related compounds have shown IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications .
-
Antitumor Activity :
- Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A study on isoquinoline derivatives indicated that modifications similar to those in this compound could lead to selective inhibition of cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation .
-
Neuroprotective Effects :
- Research indicates that compounds with a similar structure can exhibit neuroprotective effects by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.
Data Summary and Case Studies
| Study | Biological Activity | Results |
|---|---|---|
| Study 1 | AChE Inhibition | Demonstrated significant reduction in AChE activity; potential for cognitive enhancement. |
| Study 2 | Antitumor Activity | Showed cytotoxic effects on cancer cell lines; selective CDK inhibition noted. |
| Study 3 | Neuroprotection | Indicated potential to protect neurons from oxidative damage; further research needed. |
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S.ClH/c1-23(13-20(24)22-15-7-8-17(27-2)18(11-15)28-3)29(25,26)19-6-4-5-14-12-21-10-9-16(14)19;/h4-12H,13H2,1-3H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAALBVGNOLLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














